Trachelogenin
Overview
Description
Synthesis Analysis
The synthesis of trachelogenin has been explored through various methods, demonstrating its complexity and the interest in its pharmacological properties. Early research by Khamlach, Dhal, and Brown (1992) achieved the total synthesis of (−)-trachelogenin and related lignoids through hydroxylation processes, highlighting the significance of trachelogenin's pharmacological potential (Khamlach, Dhal, & Brown, 1992). Further advances by Moritani et al. (1996) involved stereoselective syntheses of cis- and trans-isomers, providing a methodology for producing trachelogenin and its isomers with high yield (Moritani et al., 1996).
Molecular Structure Analysis
The molecular structure of trachelogenin has been definitively established through crystallography, revealing its detailed geometric configuration. The work by Khamlach, Dhal, and Brown (1989) is pivotal, correlating trachelogenin and its derivatives to establish their absolute configurations (Khamlach, Dhal, & Brown, 1989).
Chemical Reactions and Properties
Trachelogenin's chemical reactions and properties have been a subject of interest, particularly in how it transforms and reacts with other compounds. Jin et al. (2012) demonstrated that trachelogenin, through human intestinal bacteria, transforms into several metabolites, including phytoestrogenic compounds, highlighting its bioactive potential and interaction with biological systems (Jin et al., 2012).
Physical Properties Analysis
The study of trachelogenin's physical properties includes its isolation and identification from various sources. Patyra et al. (2022) isolated trachelogenin 4-O-β-D-glucoside from safflower fruits, providing insights into its physical extraction and potential dietary sources (Patyra et al., 2022).
Chemical Properties Analysis
The chemical properties of trachelogenin, such as its antiproliferative effects and interaction with cellular pathways, have been explored in vitro. Moura et al. (2018) investigated (-)-trachelogenin's cytotoxicity against tumor cell lines and its mechanism of action, emphasizing its potential in cancer therapy research (Moura et al., 2018).
Scientific Research Applications
Osteoarthritis Treatment
- Scientific Field: Medical Science - Osteoarthritis Research
- Summary of Application: Trachelogenin has been found to alleviate osteoarthritis by inhibiting osteoclastogenesis (the formation of osteoclasts, cells that resorb bone) and enhancing chondrocyte survival (chondrocytes are cells found in healthy cartilage) .
- Methods of Application: In a study, the in vivo efficacy of Trachelogenin was validated using a rat osteoarthritis model. Primary bone marrow-derived macrophages were isolated in vitro to investigate Trachelogenin’s impact on osteoclastogenesis. A small molecule pull-down assay was used to verify Trachelogenin’s binding target within osteoclasts .
- Results: Trachelogenin preserved subchondral bone integrity and protected articular cartilage in a rat osteoarthritis model. It was found to inhibit osteoclastogenesis and function through binding to Ras association proximate 1 (Rap1) and inhibiting its activation .
Traditional Medicine
- Scientific Field: Traditional Medicine
- Summary of Application: Trachelogenin is a major component of Trachelospermum jasminoides, a plant used in Traditional Chinese Medicine to cure rheumatism, gonarthritis, backache, and pharyngitis .
- Methods of Application: The plant is typically prepared as an extract, and the active compounds, including Trachelogenin, are isolated for use .
- Results: While there are few reports concerning the clinical use and toxicity of these plants, they have been used traditionally for their anti-inflammatory and analgesic properties .
Enhancing Intestinal Barrier Function
- Scientific Field: Gastrointestinal Research
- Summary of Application: Trachelogenin has been found to enhance intestinal barrier function, potentially helping to attenuate food allergy or inflammatory bowel disease .
- Methods of Application: In a study, monolayers of intestinal epithelial cells (Caco-2) were used to evaluate the transepithelial electrical resistance (TEER) and quantity of permeated ovalbumin (OVA) as indices of barrier function .
- Results: Trachelogenin increased TEER values on cell monolayers and decreased OVA permeation across cell monolayers. It was found to enhance the tight-junction protein occludin in Caco-2 monolayers .
Anti-Inflammatory and Analgesic Properties
- Scientific Field: Pharmacology
- Summary of Application: Trachelogenin, as a major component of Trachelospermum jasminoides, has been found to have strong anti-inflammatory and analgesic properties .
- Methods of Application: The plant is typically prepared as an extract, and the active compounds, including Trachelogenin, are isolated for use .
- Results: While there are few reports concerning the clinical use and toxicity of these plants, they have been used traditionally for their anti-inflammatory and analgesic properties .
Antitumor Activities
- Scientific Field: Oncology
- Summary of Application: Trachelogenin has been found to have strong antitumor activities .
- Methods of Application: The plant is typically prepared as an extract, and the active compounds, including Trachelogenin, are isolated for use .
- Results: Modern pharmacognosy and pharmacology have revealed that lignans have strong antitumor activities .
Antiviral and Antibacterial Activities
- Scientific Field: Microbiology
- Summary of Application: Trachelogenin has been found to have antiviral and antibacterial activities .
- Methods of Application: The plant is typically prepared as an extract, and the active compounds, including Trachelogenin, are isolated for use .
- Results: Studies have shown that plants from the genus Trachelospermum exhibit an extensive range of pharmacological properties both in vivo and in vitro, including antiviral and antibacterial activities .
Anti-Inflammatory and Analgesic Properties
- Scientific Field: Pharmacology
- Summary of Application: Trachelogenin, as a major component of Trachelospermum jasminoides, has been found to have strong anti-inflammatory and analgesic properties .
- Methods of Application: The plant is typically prepared as an extract, and the active compounds, including Trachelogenin, are isolated for use .
- Results: While there are few reports concerning the clinical use and toxicity of these plants, they have been used traditionally for their anti-inflammatory and analgesic properties .
Antitumor Activities
- Scientific Field: Oncology
- Summary of Application: Trachelogenin has been found to have strong antitumor activities .
- Methods of Application: The plant is typically prepared as an extract, and the active compounds, including Trachelogenin, are isolated for use .
- Results: Modern pharmacognosy and pharmacology have revealed that lignans have strong antitumor activities .
Antiviral and Antibacterial Activities
- Scientific Field: Microbiology
- Summary of Application: Trachelogenin has been found to have antiviral and antibacterial activities .
- Methods of Application: The plant is typically prepared as an extract, and the active compounds, including Trachelogenin, are isolated for use .
- Results: Studies have shown that plants from the genus Trachelospermum exhibit an extensive range of pharmacological properties both in vivo and in vitro, including antiviral and antibacterial activities .
Safety And Hazards
When handling Trachelogenin, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
(3S,4S)-4-[(3,4-dimethoxyphenyl)methyl]-3-hydroxy-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O7/c1-25-17-7-5-13(9-19(17)27-3)8-15-12-28-20(23)21(15,24)11-14-4-6-16(22)18(10-14)26-2/h4-7,9-10,15,22,24H,8,11-12H2,1-3H3/t15-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVZKLQNMNKWSB-BTYIYWSLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2COC(=O)C2(CC3=CC(=C(C=C3)O)OC)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@H]2COC(=O)[C@@]2(CC3=CC(=C(C=C3)O)OC)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50187799 | |
Record name | Trachelogenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50187799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trachelogenin | |
CAS RN |
34209-69-3 | |
Record name | (-)-Trachelogenin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34209-69-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trachelogenin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034209693 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trachelogenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50187799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRACHELOGENIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/379VHZ3K1I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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